Prochlorperazine Base
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Overview
Description
Prochlorperazine Base is a phenothiazine derivative commonly used in the medical field. It is known for its antipsychotic and antiemetic properties, making it a versatile compound in treating various conditions such as schizophrenia, anxiety, and nausea .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine typically involves the alkylation of 2-chloro-10H-phenothiazine with 3-(4-methylpiperazin-1-yl)propyl chloride in the presence of a base such as sodium amide . The reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain consistency and efficacy of the final product. The use of advanced technologies and equipment ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly employed.
Major Products Formed
Scientific Research Applications
2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily by blocking dopamine receptors in the brain, particularly the D2 receptors. This action helps in reducing the symptoms of psychosis and preventing nausea and vomiting. Additionally, it has antihistaminic and anticholinergic properties, contributing to its overall therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties but different side effect profiles.
Perphenazine: Known for its potent antipsychotic effects but with less sedative properties compared to chlorpromazine.
Prochlorperazine: Commonly used as an antiemetic and for treating migraines.
Uniqueness
2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine stands out due to its balanced efficacy in treating both psychiatric disorders and nausea, making it a versatile option in clinical settings. Its unique chemical structure allows for a broad range of applications and interactions with various biological targets .
Properties
IUPAC Name |
2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3S.ClH/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;/h2-3,5-8,15H,4,9-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEDGWAZGXCLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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